

Application Notes and Protocols: H-1152 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: H-1152 dihydrochloride

Cat. No.: B1672575

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Date: December 8, 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and use of **H-1152 dihydrochloride**, a potent and selective inhibitor of Rho-associated protein kinase (ROCK). Included are detailed protocols for creating stock solutions, quantitative data on its physicochemical properties and biological activity, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

H-1152 dihydrochloride is a membrane-permeable isoquinolinesulfonamide derivative that acts as a highly selective and potent inhibitor of Rho-associated protein kinase (ROCK).[1][2][3] It is a critical tool for studying the ROCK signaling pathway, which is involved in regulating a variety of cellular processes including cell shape, motility, contraction, and proliferation. H-1152 inhibits ROCK2 with a high affinity, displaying an IC50 value of approximately 12 nM and a Ki of 1.6 nM.[2][3][4] While it is most potent against ROCK, it also shows inhibitory activity against other kinases at higher concentrations, such as CaMKII, PKG, and Aurora A.[1][3][5][6] Proper preparation and handling of H-1152 dihydrochloride solutions are crucial for ensuring experimental reproducibility and accuracy.



Physicochemical and Biological Properties Compound Specifications

A summary of the key physical and chemical properties of **H-1152 dihydrochloride** is presented below.

Property	Value	Reference
Molecular Weight	392.34 g/mol	[1]
Formula	C16H23Cl2N3O2S	[1][2]
CAS Number	871543-07-6	[1][2]
Appearance	White to yellow solid powder	[2]
Purity	≥98%	[3]

Solubility Data

The solubility of **H-1152 dihydrochloride** in various common laboratory solvents is crucial for preparing stock solutions. It is important to note that the use of fresh, anhydrous solvents is recommended, as moisture can reduce solubility, particularly with DMSO.[1][2][4]



Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes	Reference
Water	78 mg/mL	~200 mM	[1]	
39.23 mg/mL	100 mM	[5]		
35.71 mg/mL	91.02 mM	Requires sonication	[2]	
DMSO	100 mg/mL	313.07 mM	Requires sonication	[4]
78 mg/mL	198.8 mM	Use fresh DMSO	[1]	
19.62 mg/mL	50 mM	[5]		
10 mg/mL	25.49 mM	Requires sonication and warming to 60°C	[2]	
Ethanol	78 mg/mL	~200 mM	[1]	_
PBS (pH 7.2)	50 mg/mL	127.44 mM	[2]	_

Kinase Inhibitory Profile

H-1152 dihydrochloride is highly selective for ROCK kinases. The following table summarizes its inhibitory activity against a panel of kinases.



Target Kinase	IC50 (μM)	Κι (μΜ)	Reference
ROCK2	0.012	0.0016	[1][2][5][6]
CaMKII	0.180	-	[1][2][5][6]
PKG	0.360	-	[1][2][5][6]
Aurora A	0.745	-	[1][2][5][6]
PKA	3.03	0.63	[1][2][5][6]
PKC	5.68	9.27	[1][2][5][6]
MLCK	28.3	10.1	[2][5]

Experimental Protocols Preparation of H-1152 Dihydrochloride Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for this compound.

Materials:

- H-1152 dihydrochloride powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or cryogenic vials
- Calibrated analytical balance
- · Vortex mixer
- Ultrasonic bath

Protocol:

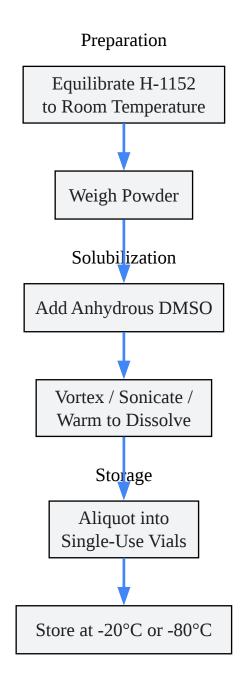
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- Pre-weighing Preparation: Allow the **H-1152 dihydrochloride** vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.[7]
- Weighing: Carefully weigh out the desired amount of **H-1152 dihydrochloride** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.92 mg of the compound (Molecular Weight = 392.34).
- Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 3.92 mg, add 1 mL of DMSO.
- Dissolution: Tightly cap the vial and vortex thoroughly. To aid dissolution, use an ultrasonic bath and/or gently warm the solution (e.g., to 37°C).[2][7] Visually inspect the solution to ensure that all solid material has dissolved completely.
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryogenic vials.[1][4]
- Storage: Store the aliquoted stock solution at -20°C or -80°C.





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Caption: Workflow for **H-1152 Dihydrochloride** Stock Solution Preparation.

Storage and Stability

Proper storage is essential to maintain the activity of **H-1152 dihydrochloride**.



Form	Storage Temperature	Duration	Reference
Solid Powder	-20°C	3 years	[1]
+4°C	Desiccate	[2]	
Stock Solution in Solvent	-80°C	1-2 years	[1][2][8]
-20°C	1 month to 1 year	[1][2][8][9]	

Note: Always aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[1] [4] Solutions should be prepared and used on the same day if possible.[9]

Preparation of Working Solutions for In Vitro Assays

To prepare a working solution, the concentrated stock solution is diluted directly into the cell culture medium or assay buffer.

Example: To prepare 10 mL of cell culture medium containing 10 µM H-1152:

- Thaw a single aliquot of the 10 mM H-1152 stock solution at room temperature.
- Calculate the required volume of stock solution using the formula M₁V₁ = M₂V₂:
 - \circ (10 mM) x V₁ = (10 μ M) x (10 mL)
 - \circ (10,000 μ M) x V₁ = (10 μ M) x (10,000 μ L)
 - $V_1 = 10 \mu L$
- Add 10 μ L of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium.
- Mix thoroughly by gentle inversion or pipetting before adding to cells. The final DMSO concentration will be 0.1%. Always run a vehicle control (e.g., 0.1% DMSO) in parallel.

Mechanism of Action: The ROCK Signaling Pathway

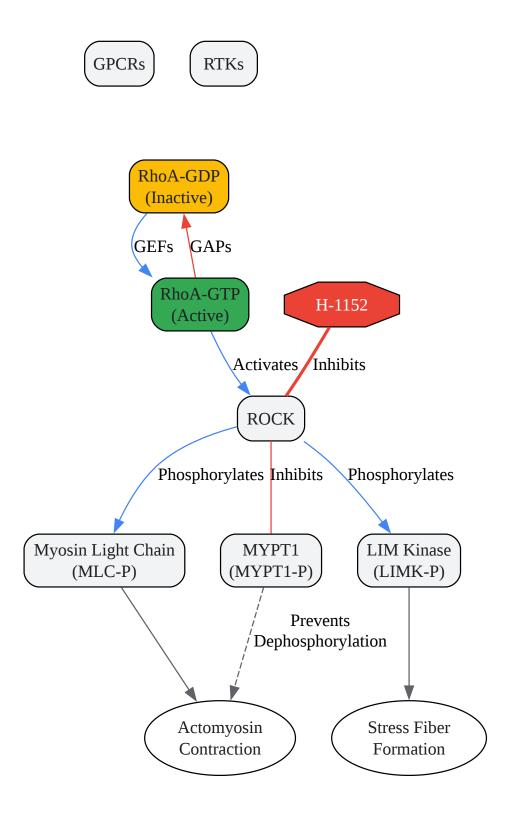


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H-1152 primarily functions by inhibiting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The activation of RhoA leads to the activation of ROCK, which then phosphorylates numerous substrates to control cytoskeletal dynamics. H-1152 acts as an ATP-competitive inhibitor at the kinase domain of ROCK, preventing the phosphorylation of its downstream targets.





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Caption: The RhoA/ROCK signaling pathway and the inhibitory action of H-1152.



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- To cite this document: BenchChem. [Application Notes and Protocols: H-1152 Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672575#how-to-prepare-h-1152-dihydrochloride-stock-solution]

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